molecular formula C16H19BO3 B8206562 (2-(Benzyloxy)-5-isopropylphenyl)boronic acid

(2-(Benzyloxy)-5-isopropylphenyl)boronic acid

Cat. No.: B8206562
M. Wt: 270.1 g/mol
InChI Key: OHUYUNNZGNBBQW-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a phenylmethoxy and a propan-2-yl group. The boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

Scientific Research Applications

Chemistry

(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine

In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used in the development of enzyme inhibitors and as a tool for studying carbohydrate interactions .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-isopropylphenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The phenylmethoxy and propan-2-yl groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzyloxy)-5-isopropylphenyl)boronic acid is unique due to the presence of both phenylmethoxy and propan-2-yl groups, which enhance its reactivity and versatility in organic synthesis. These substituents provide additional functional handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(2-phenylmethoxy-5-propan-2-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUYUNNZGNBBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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